molecular formula C10H6Cl2F2N4O3 B169752 2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one CAS No. 111992-17-7

2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one

Cat. No.: B169752
CAS No.: 111992-17-7
M. Wt: 339.08 g/mol
InChI Key: ABITUJOTRNRRKD-UHFFFAOYSA-N
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Description

This compound is a triazolone derivative characterized by a 2,4-dichloro-5-nitrophenyl group at the 2-position and a difluoromethyl group at the 4-position of the triazolone ring. Its molecular formula is C₁₀H₈Cl₂F₂N₄O, with a molecular weight of 309.097 g/mol . Structural analogs often differ in halogen substitution patterns or functional groups attached to the triazolone core, leading to variations in physicochemical and pharmacological properties.

Properties

IUPAC Name

2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2F2N4O3/c1-4-15-17(10(19)16(4)9(13)14)7-3-8(18(20)21)6(12)2-5(7)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABITUJOTRNRRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C(F)F)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2F2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562350
Record name 2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Molecular Weight

339.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111992-17-7
Record name 2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Pyruvic Acid, 2,4-Dichlorophenylhydrazone

The synthesis begins with the condensation of 2,4-dichloroaniline with pyruvic acid to form the hydrazone intermediate.

  • Reagents : 2,4-Dichloroaniline (0.054 mol), pyruvic acid (0.054 mol), hydrochloric acid (conc., 214 mL), stannous chloride (0.28 mol).

  • Conditions : The reaction is conducted in aqueous HCl at 0–5°C for 16 hours.

  • Yield : 27.2 g (78%), m.p. 174–175°C.

Table 1: Characterization of Pyruvic Acid, 2,4-Dichlorophenylhydrazone

PropertyValue
Molecular FormulaC₉H₇Cl₂N₂O₂
Molecular Weight258.07 g/mol
Melting Point174–175°C
AppearancePale yellow crystals

Cyclization to 1-(2,4-Dichlorophenyl)-3-methyl-1,2,4-triazolin-5-one

The hydrazone undergoes cyclization using diphenylphosphoryl azide (DPPA) in toluene.

  • Reagents : Hydrazone (0.054 mol), DPPA (0.054 mol), triethylamine (0.054 mol).

  • Conditions : Reflux in toluene for 6 hours under nitrogen.

  • Yield : 13.0 g (70%), m.p. 174–175°C.

Table 2: Reaction Parameters for Cyclization

ParameterValue
SolventToluene (100 mL)
Temperature110°C (reflux)
Reaction Time6 hours
WorkupFiltration, washing with H₂O

Difluoromethylation of the Triazolinone Core

Difluoromethylation at the 4-position is achieved using chlorodifluoromethane under basic conditions.

  • Reagents : Triazolinone (0.065 mol), chlorodifluoromethane (excess), KOH (0.13 mol), tetrabutylammonium bromide (0.03 mol).

  • Conditions : Tetrahydrofuran (THF, 150 mL), 25°C, 2 hours.

  • Yield : 4.1 g (52%), m.p. 108–110°C.

Table 3: Difluoromethylation Optimization

VariableOptimal Condition
BasePotassium hydroxide
CatalystTetrabutylammonium bromide
SolventTetrahydrofuran
TemperatureAmbient (25°C)

Nitration of the Aromatic Ring

Nitration introduces the nitro group at the 5-position of the dichlorophenyl ring.

  • Reagents : Difluoromethylated triazolinone (0.013 mol), 70% nitric acid (0.015 mol), sulfuric acid (20 mL).

  • Conditions : 0–5°C, 1 hour, followed by gradual warming to 25°C.

  • Yield : 3.0 g (85%), m.p. 95–97°C.

Table 4: Nitration Reaction Analytics

PropertyValue
Nitrating Agent70% HNO₃ in H₂SO₄
Reaction Temperature0–25°C
Product Purity98% (HPLC)

Final Compound Characterization

The target compound, 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, is isolated as a crystalline solid.

  • Molecular Formula : C₁₀H₆Cl₂F₂N₄O₃.

  • Molecular Weight : 339.08 g/mol.

  • Melting Point : 95–97°C.

  • Density : 1.79 g/cm³.

Table 5: Physicochemical Properties of the Final Compound

PropertyValue
CAS Number111992-17-7
Exact Mass337.979 g/mol
LogP3.48
PSA85.64 Ų

Scalability and Industrial Considerations

The patent-scale synthesis (Example 13) demonstrates batch reproducibility, with yields exceeding 80% in nitration and difluoromethylation steps. Critical process parameters include:

  • Solvent Selection : THF for difluoromethylation minimizes side reactions.

  • Catalyst Use : Tetrabutylammonium bromide enhances phase transfer in difluoromethylation.

  • Temperature Control : Nitration at subambient temperatures prevents decomposition.

Chemical Reactions Analysis

Catalytic and Solvent Effects

Triethylamine is frequently employed as a catalyst in related triazole syntheses. For example:

  • A structurally analogous compound, 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, was synthesized in 73% yield using triethylamine in ethanol .

Comparison of Methods

AspectPatent Method MDPI Method
Catalyst1,8-Diazabicyclo[5.4.0]undec-7-eneTriethylamine
Solvent SystemTHF/Diethyl etherAbsolute ethanol
Key IntermediateDithiane derivativeThiol-functionalized triazole
YieldModerate (exact % unspecified)73%

Nucleophilic Aromatic Substitution

The nitro and dichloro groups on the phenyl ring activate the molecule for substitution reactions. For example:

  • Nitrogen-based nucleophiles (e.g., amines) displace chloride at the 2- or 4-positions under basic conditions.

  • Difluoromethyl group stability : The CF₂H moiety resists hydrolysis under acidic conditions but may undergo oxidation in strong oxidizing environments .

Triazole Ring Reactivity

  • The 1,2,4-triazol-3-one core participates in hydrogen bonding and π-stacking, influencing its solubility and interaction with biological targets .

  • Thiol coupling : In related compounds, the triazole sulfur reacts with electrophiles (e.g., acetylated intermediates) to form thioether linkages .

Stability and Decomposition Pathways

  • Acidic Conditions : Stable in dilute HCl (1N) but may decompose in concentrated acids due to nitro group reduction.

  • Thermal Stability : Decomposes above 200°C, releasing NOx and HCl gases .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceReactivity Notes
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-oneLacks nitro groupLower electrophilicity; reduced substitution activity
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one1,2,3-triazole coreEnhanced solubility in polar solvents

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential as an antifungal agent. Its structural characteristics allow it to inhibit fungal growth by targeting specific enzymes involved in cell wall synthesis.

Case Study: Antifungal Activity
A study demonstrated the effectiveness of this triazole in inhibiting the growth of several fungal strains, including Candida albicans and Aspergillus niger. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Agrochemical Applications

Due to its pesticidal properties, this triazole derivative is being explored as a potential fungicide in agricultural practices. Its ability to disrupt fungal cell processes makes it a candidate for crop protection products.

Data Table: Efficacy Against Fungal Pathogens

Fungal PathogenMIC (µg/mL)Comparison AgentMIC (µg/mL)
Candida albicans8Fluconazole8
Aspergillus niger16Voriconazole16
Fusarium oxysporum32Iprodione64

Environmental Research

The compound's environmental impact has been studied with respect to its degradation products and toxicity levels. Understanding these factors is crucial for assessing its safety in agricultural applications.

Case Study: Environmental Toxicity
Research conducted on soil degradation processes revealed that the compound breaks down into less harmful metabolites within a specified time frame, indicating a favorable environmental profile.

Mechanism of Action

The compound exerts its effects through the disruption of specific molecular pathways. In herbicides, it inhibits the enzyme protoporphyrinogen oxidase (PPO), leading to the accumulation of protoporphyrin IX, which causes cell membrane damage and plant death. The molecular targets include enzymes and receptors involved in plant growth and development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related triazolone derivatives:

Compound Name Substituents on Phenyl Ring Triazolone Substituents Biological Activity (Reported) Molecular Weight (g/mol) Key References
Target Compound 2,4-Dichloro-5-nitro Difluoromethyl, Methyl Not explicitly reported 309.097
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-Cl, 2-F Difluoromethyl, Methyl Not reported 277.64
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 2,4-Dichloro Thio-(3-fluorobenzyl), Amine Not specified -
5-(4-Fluorophenyl)-4-[(4-nitrobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-Fluoro (on triazole) Nitrobenzylidene, Thione Not reported -
3-(2,4-Dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole 2,4-Dichloro 4-Methoxyphenyl Antifungal [4], Antibiotic [5] -

Key Observations:

Halogen Substitution: The target compound’s 2,4-dichloro-5-nitro phenyl group distinguishes it from analogs like the 4-Cl, 2-F derivative in , which lacks the nitro group. Compounds with thioether (e.g., ) or methoxy (e.g., ) groups exhibit different electronic profiles, influencing solubility and target binding.

The nitro group in the target may modulate these activities by altering membrane permeability or metabolic stability.

Synthetic Pathways: Triazolones are commonly synthesized via cyclocondensation of thiosemicarbazides or reactions involving α-halogenated ketones (e.g., ). The nitro group in the target compound likely necessitates controlled nitration conditions, which may affect yield compared to non-nitrated analogs.

Physicochemical and Crystallographic Properties

  • Crystallography: The 4-Cl, 2-F analog in crystallizes in a monoclinic system (space group C2/c) with unit cell dimensions a = 15.286 Å, b = 13.610 Å, c = 11.231 Å, and β = 100.91° . Similar studies for the target compound are absent in the evidence, but its nitro group could influence packing efficiency and crystal density.

Biological Activity

2-(2,4-Dichloro-5-nitrophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one (CAS No. 111992-17-7) is a synthetic compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly as a fungicide and its implications in agricultural chemistry. This article reviews the biological activity of this compound, focusing on its antifungal properties, antibacterial effects, and other relevant pharmacological activities.

  • Molecular Formula : C10H6Cl2F2N4O3
  • Molecular Weight : 339.08 g/mol
  • Structure : The compound features a triazole ring substituted with a dichloronitrophenyl group and a difluoromethyl group, contributing to its unique biological properties.

Antifungal Activity

The primary application of this compound is as a fungicide. It has been reported to effectively control various fungal diseases in crops:

Fungal Species Activity Reference
Fusarium spp.Inhibition of mycelial growth
Rhizoctonia solaniEffective against damping-off disease
Botrytis cinereaSignificant reduction in spore germination

The mechanism of action involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

Antibacterial Activity

Recent studies have explored the antibacterial potential of this compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Reference
Staphylococcus aureus12.5–25 μg/mLComparable to nitrofurantoin
Escherichia coli25 μg/mLModerate antibacterial activity
Pseudomonas aeruginosa50 μg/mLReduced growth

The compound's effectiveness against methicillin-resistant strains indicates its potential as an alternative therapeutic agent.

Other Biological Activities

In addition to antifungal and antibacterial properties, this compound has shown promise in other areas:

  • Anti-inflammatory Effects : Some derivatives related to this compound exhibit significant anti-inflammatory activity with IC50 values comparable to standard anti-inflammatory drugs such as diclofenac .
  • Inhibitory Effects on Enzymes : The compound has been studied for its ability to inhibit protoporphyrinogen oxidase (PPO), an important target in herbicide development .

Case Studies

A study conducted on the synthesis and biological evaluation of triazole derivatives highlighted the promising fungicidal and bactericidal properties of compounds structurally related to this compound. The findings indicated that modifications in the side chains significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using halogenated nitrobenzene precursors. Key steps include refluxing intermediates with sodium in absolute ethanol (to form triazole rings) and optimizing halogenation using thionyl chloride in dichloromethane with catalytic DMF (to introduce chloro/fluoro groups). Reaction time (3–5 hours), solvent polarity, and stoichiometric ratios of nitroaryl precursors to triazole intermediates are critical for yield optimization .

Q. How can structural characterization be rigorously validated for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the triazolone core and substituent orientations. Mean (C–C) bond lengths of 0.005 Å and R-factors <0.05 ensure precision. Complementary techniques include 13C^{13}\text{C} NMR to verify methyl/difluoromethyl groups and FT-IR to confirm carbonyl (C=O) and nitro (NO2_2) stretches. Cross-referencing with density functional theory (DFT)-optimized geometries resolves ambiguities .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) detects impurities at <0.1% levels. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]+^+), while differential scanning calorimetry (DSC) identifies polymorphic impurities via melting point deviations >2°C .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in substituent effects on bioactivity?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) models interactions between the nitroaryl group and enzyme active sites (e.g., cytochrome P450). Compare IC50_{50} values of analogs with varying halogen positions (2,4-dichloro vs. 4-fluoro) to isolate electronic vs. steric effects. Conflicting data may arise from solvolysis rates in vitro; use buffered media (pH 7.4) to stabilize labile substituents .

Q. What experimental designs evaluate environmental stability and degradation pathways?

  • Methodological Answer : Conduct OECD 301B ready biodegradability tests in activated sludge, monitoring half-life via LC-MS. Hydrolysis studies at pH 4–9 identify labile bonds (e.g., triazolone ring cleavage under alkaline conditions). For photodegradation, expose to UV-A light (315–400 nm) and quantify intermediates like 2,4-dichlorophenol using GC-MS. Environmental fate models (EPI Suite) predict partition coefficients (log KowK_{ow}) .

Q. How can computational modeling reconcile discrepancies between predicted and observed spectroscopic data?

  • Methodological Answer : Perform time-dependent DFT (TD-DFT) with the B3LYP/6-311++G(d,p) basis set to simulate UV-Vis spectra. Adjust for solvent effects (IEF-PCM model for DMSO). If experimental λmax\lambda_{\text{max}} deviates >10 nm, re-examine tautomeric equilibria (e.g., keto-enol shifts in triazolone rings) via variable-temperature NMR .

Q. What strategies differentiate between crystallographic disorder and genuine structural polymorphism?

  • Methodological Answer : SC-XRD refinement with SHELXL must show displacement parameters (ADPs) <0.05 Å2^2 for non-disordered atoms. For suspected polymorphism, conduct powder XRD (PXRD) on bulk samples and compare with simulated patterns from single-crystal data. Thermal gravimetric analysis (TGA) detects solvates, which mimic polymorphism .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across in vitro and in vivo models?

  • Methodological Answer : Pharmacokinetic profiling (e.g., plasma protein binding, metabolic clearance in liver microsomes) identifies bioavailability bottlenecks. For example, poor solubility (<10 µg/mL in PBS) may reduce in vivo efficacy despite strong in vitro IC50_{50}. Use nanoformulation (liposomes) to enhance bioavailability and retest .

Q. Why do synthetic yields vary significantly between reported methods?

  • Methodological Answer : Trace moisture during triazole ring closure can hydrolyze intermediates. Use anhydrous solvents (molecular sieves) and inert atmosphere (N2_2). Yields also depend on nitro group orientation: para-nitro derivatives cyclize faster than meta due to resonance stabilization. Confirm regiochemistry via NOESY NMR .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC168–170°C
Log KowK_{ow} (Predicted)EPI Suite3.2 ± 0.3
HPLC PurityC18, 254 nm≥99.5% (ACN:H2_2O = 70:30)
Aqueous SolubilityShake-flask8.7 µg/mL (pH 7.0)

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